



Application Notes: Intrathecal Delivery of PACAP-38 in Rat Studies

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | PACAP-38 (31-38), human, | |
| Сотроини мате. | mouse, rat | |
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Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] It plays significant roles as a neurotransmitter, neuromodulator, and neurotrophic factor.[1] PACAP exerts its effects through three primary G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which is specific for PACAP, is the predominant form in the central nervous system and primarily signals through the activation of adenylate cyclase.[2][3]

Intrathecal (i.t.) administration of PACAP-38 provides a direct route to the spinal cord, allowing researchers to investigate its role in modulating spinal circuits that control a variety of physiological processes. Rat studies have been instrumental in elucidating the effects of spinal PACAP-38 on sympathetic outflow, cardiovascular function, metabolic rate, and urinary tract control.[4][5][6] These notes provide an overview of the key findings, experimental protocols, and signaling pathways associated with the intrathecal delivery of PACAP-38 in rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from rat studies involving the intrathecal administration of PACAP-38.

Table 1: Dose-Response of Intrathecal PACAP-38 on Splenic Sympathetic Nerve Activity (sSNA) in Sprague-Dawley Rats



| Concentration (µmol/L) | Peak sSNA Response (% Increase from Baseline) |
|---|---|
| 100 | Data not specified, part of dose-ranging |
| 300 | Data not specified, part of dose-ranging |
| 1,000 | ~105%[4] |
| Data derived from studies establishing an effective dose for subsequent experiments.[2] | |

Table 2: Cardiovascular and Sympathetic Responses to Intrathecal PACAP-38 (1,000 μ mol/L) in Different Rat Strains



| Parameter | Rat Strain | Baseline | Peak Response Post-PACAP-38 |
|---|--------------|---|--|
| Mean Arterial Pressure (MAP) | SHR (n=6) | 116 ± 5 mmHg | Initial decrease, variable effects over time[2] |
| WKY (n=5) | 90 ± 2 mmHg | Initial decrease, variable effects over time[2] | |
| Wistar (n=7) | 96 ± 4 mmHg | Initial decrease, variable effects over time[2] | |
| Heart Rate (HR) | SHR (n=6) | 395 ± 9 bpm | Significant, sustained increase[2] |
| WKY (n=5) | 433 ± 4 bpm | Significant, sustained increase[2] | |
| Wistar (n=7) | 438 ± 11 bpm | Significant, sustained increase[2] | _ |
| Splenic SNA (sSNA) | SHR (n=6) | Baseline | Significantly greater peak response than WKY & Wistar[2] |
| WKY (n=5) | Baseline | Significant increase[2] | |
| Wistar (n=7) | Baseline | Heterogeneous response; overall smaller increase than SHR & WKY[2] | _ |
| SHR: Spontaneously Hypertensive Rat; WKY: Wistar-Kyoto Rat (normotensive control). Data presented as mean ± SEM.[2] | | | |



Table 3: Sympathetic and Metabolic Effects of Intrathecal PACAP-38 in Sprague-Dawley Rats

| Parameter | Change from Baseline |
|--|---------------------------------------|
| Cervical SNA | ~100 ± 35% increase[4] |
| Lumbar SNA | ~96 ± 18% increase[4] |
| Splanchnic SNA | ~105 ± 10% increase[4] |
| Heart Rate | Δ 48 ± 5 beats/min increase[4] |
| End-tidal CO ₂ | $\Delta 0.67 \pm 0.05\%$ increase[4] |
| Arterial PCO ₂ | Δ 7 ± 1 mmHg increase[4] |
| Arterial pH | Δ -0.9 ± 0.1 decrease[4] |
| These findings demonstrate a widespread, spinally mediated sympathoexcitation and an increase in basal metabolic rate.[4][7] | |

Table 4: Effects of Intrathecal PACAP-38 on Lower Urinary Tract Function in Spinal Cord Transected (SCT) Rats

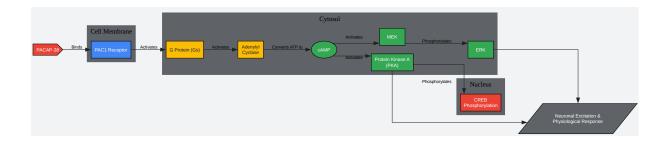


| Condition | Dose (μg) | Effect on Bladder Contraction Amplitude (BCA) |
|---|---------------------------------|---|
| Isovolumetric Contractions | 10 | No significant effect[6] |
| 30 | ~194% increase[6] | |
| Continuous Infusion Cystometrograms | 10 | ~60% decrease or suppression[6] |
| 30 | ~90% decrease or suppression[6] | |
| These results suggest that PACAP-38 activates spinal circuits to modulate parasympathetic outflow to the bladder, with effects dependent on the experimental conditions.[6] | | |

Signaling Pathways

Intrathecal PACAP-38 primarily exerts its effects by activating the PAC1 receptor on spinal neurons.[2] This initiates a cascade of intracellular signaling events, leading to neuronal excitation and other cellular responses. The primary pathway involves the Gs alpha subunit of the G protein, which activates adenylate cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] PACAP-38 has also been shown to activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for its neuroprotective and anti-apoptotic effects.[8]





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PACAP-38 signaling via the PAC1 receptor.

Experimental Protocols

Protocol 1: Animal Preparation and Intrathecal Catheterization

This protocol describes the surgical preparation of adult male rats for intrathecal drug delivery.

- Animal Models: Spontaneously Hypertensive (SHR), Wistar-Kyoto (WKY), or Sprague-Dawley (SD) adult male rats are commonly used.[2][4]
- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane).
 Ensure a stable plane of anesthesia is maintained throughout the procedure, confirmed by the absence of a pedal withdrawal reflex.
- Surgical Preparation:
 - Cannulate the trachea to permit artificial ventilation.[4]



- Cannulate a femoral or carotid artery to monitor mean arterial pressure (MAP) and a
 jugular vein for fluid or drug administration.[4]
- Expose the atlanto-occipital junction at the base of the skull.
- Catheter Implantation:
 - Carefully make a small slit in the dura mater.
 - Insert a fine catheter (e.g., polyvinylchloride tubing, ID 0.2 mm; OD 0.5 mm) into the intrathecal space.[2]
 - Gently advance the catheter caudally to the desired spinal cord level (e.g., thoracic level T5/T6 for cardiovascular studies).[2]
 - Secure the catheter in place and exteriorize it for drug administration.
- Stabilization: Allow the animal to stabilize after the surgical procedures before commencing baseline recordings.

Protocol 2: Intrathecal Drug Administration

This protocol details the preparation and injection of PACAP-38 into the intrathecal space.

- Drug Preparation:
 - Dissolve PACAP-38 peptide in a sterile, pH-neutral vehicle such as 0.01 M phosphatebuffered saline (PBS) or artificial cerebrospinal fluid (aCSF).[2][6]
 - Prepare solutions to the desired final concentrations (e.g., 100, 300, or 1,000 μmol/L).[2]
- Administration Procedure:
 - \circ First, perform a vehicle infusion to establish a baseline response. Infuse a small volume (e.g., 10 μ l) of the vehicle (PBS or aCSF) through the intrathecal catheter.[2]
 - Follow the vehicle infusion with a small flush (e.g., 6-7 μl) of the same vehicle to clear the catheter's dead space.[2][6]



- After recording the vehicle response, administer the PACAP-38 solution using the same volume and flush procedure.
- For dose-response studies, allow sufficient time between escalating doses for physiological parameters to return to baseline or stabilize.

Protocol 3: Physiological Data Acquisition and Analysis

This protocol outlines the recording and analysis of key physiological parameters following intrathecal injection.

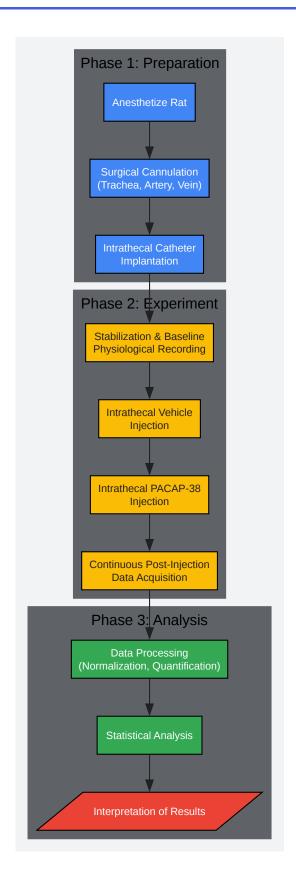
- · Cardiovascular and Sympathetic Recordings:
 - Record MAP and heart rate (HR) continuously from the arterial cannula.
 - Record sympathetic nerve activity (SNA) from isolated nerve bundles (e.g., splanchnic, cervical, or lumbar sympathetic nerves) using bipolar silver wire electrodes.[4]
 - Amplify and filter the raw nerve signal. The signal is then rectified and integrated to quantify the nerve activity.
- Metabolic Measurements:
 - Monitor end-tidal CO₂ continuously from the expired air of the ventilated rat.[4]
 - Collect arterial blood samples at baseline and specified time points post-injection to measure arterial blood gases (PaCO₂, PaO₂) and pH.[4]
- Data Analysis:
 - \circ Calculate the change (Δ) in each parameter from the pre-injection baseline.
 - For SNA, normalize the data by expressing it as a percentage change from the baseline activity.
 - Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed changes compared to the vehicle control and across different experimental groups.[2]



Experimental Workflow

The following diagram illustrates the typical workflow for an acute experiment investigating the effects of intrathecal PACAP-38 administration in an anesthetized rat.





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Workflow for intrathecal PACAP-38 studies.



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